molecular formula C3H9NNa3O9P3 B12380145 NTPO (trisodium)

NTPO (trisodium)

Cat. No.: B12380145
M. Wt: 365.00 g/mol
InChI Key: SOBHUZYZLFQYFK-UHFFFAOYSA-K
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Description

Historical Context of Aminophosphonate Chemistry Development

The field of aminophosphonate chemistry, which encompasses organic compounds containing a C-P bond, has its roots in the mid-20th century. A pivotal moment in the synthesis of these compounds was the development of the Kabachnik–Fields reaction in 1952. acs.orgcore.ac.uk This one-pot reaction involves the condensation of a primary or secondary amine, a carbonyl compound, and a dialkyl phosphite (B83602), providing a straightforward and efficient route to α-aminophosphonates. core.ac.ukfrontiersin.org Concurrently, the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, also emerged as a fundamental method for creating the crucial P-C bond in these molecules. core.ac.ukwikipedia.org

These synthetic breakthroughs opened the door for the creation of a wide array of aminophosphonic acids. researchgate.net These compounds are recognized as structural analogues of amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. wikipedia.orgresearchgate.net This structural similarity has driven much of the research into their biological activities and potential applications in medicinal chemistry. nih.gov The stability of the phosphonate (B1237965) group to enzymatic hydrolysis, compared to a phosphate (B84403) group, makes these compounds particularly interesting for developing potential drugs and for studies in metabolic regulation. nih.gov

Evolution of Nitrilotris(methylenephosphonic Acid) Research Trajectories

Nitrilotris(methylenephosphonic acid) (ATMP) quickly became a compound of significant interest due to its powerful chelating and antiscalant properties. researchgate.netgreen-mountainchem.com Structurally related to the chelating agent nitrilotriacetic acid, ATMP's multiple phosphonic acid groups allow it to effectively sequester various metal ions. wikipedia.org This capability led to its widespread investigation and use as a scale and corrosion inhibitor in industrial water treatment systems, including cooling water circuits, boilers, and oilfield operations. chemicalbook.comatamanchemicals.comgoogle.com

Early research focused heavily on these industrial applications, exploring its efficacy in preventing the formation of mineral scales, particularly calcium carbonate, even at substoichiometric concentrations. green-mountainchem.comgoogle.com The mechanism involves the adsorption of the phosphonate onto the surface of forming crystals, disrupting their regular growth.

Over time, the research trajectory for ATMP has broadened significantly. Beyond water treatment, its strong metal-binding ability has been exploited in other areas. In the textile and dyeing industry, it serves as a metal ion chelating agent. lookchem.com More recently, ATMP has been utilized as a building block in advanced materials science. Researchers have employed it in the synthesis of metal-organic frameworks (MOFs) and other complex three-dimensional porous structures. atamanchemicals.comchemodex.com These materials are of interest for applications in catalysis, gas storage, and separation. Further studies have also explored its use as an organocatalyst for preparing quinoxalines and as an inhibitor of cement hydration. researchgate.netatamanchemicals.com

Key Research Applications of Nitrilotris(methylenephosphonic Acid)
Research AreaPrimary FunctionKey Findings/ApplicationsReferences
Industrial Water TreatmentScale and Corrosion InhibitorEffectively prevents calcium carbonate scale in cooling systems, boilers, and oil pipelines. green-mountainchem.comchemicalbook.com Its performance can be affected by the presence of ions like iron. google.com green-mountainchem.comchemicalbook.comgoogle.com
Materials ScienceBuilding Block / LigandUsed in the synthesis of metal-organic frameworks (MOFs) and other porous 3D structures. chemodex.com chemodex.com
CatalysisOrganocatalystCatalyzes the synthesis of quinoxaline (B1680401) derivatives under mild and eco-friendly conditions. researchgate.net researchgate.net
ConstructionCement RetarderInhibits the hydration of cement, which can be useful for controlling setting times. chemicalbook.comatamanchemicals.com chemicalbook.comatamanchemicals.com
Environmental ScienceChelating AgentStudied for its role in the sorption of heavy metal ions. researchgate.net Its degradation in natural waters, particularly catalyzed by manganese, has also been investigated. researchgate.net researchgate.netresearchgate.net

Significance of Trisodium (B8492382) Salt Form in Contemporary Academic Studies

The trisodium salt of Nitrilotris(methylenephosphonic acid), known as NTPO, offers distinct properties that make it particularly relevant for specific academic research. The conversion of the phosphonic acid to its trisodium salt increases its solubility in aqueous solutions at or near neutral pH, which is often a requirement for biological and certain chemical studies.

A significant area of contemporary research involving NTPO is in the field of molecular biology and oncology. Studies have identified NTPO as a DNA damage inducer. medchemexpress.com Research has shown that it can cause fragmentation of genomic DNA and activate ATR-mediated cell cycle checkpoints. medchemexpress.combioscience.co.uk This property is being explored to understand cellular responses to DNA damage. Notably, the DNA damaging effects of NTPO are reported to be counteracted by the base excision repair (BER) pathway, but not the nucleotide excision repair (NER) pathway, providing a tool for studying these specific cellular mechanisms. medchemexpress.combioscience.co.uk

In addition to its role in DNA damage studies, the fundamental properties of NTPO as a chelating and anti-scaling agent continue to be relevant in academic research. ncats.io It is used as a model compound to study the mechanisms of scale inhibition and the interactions between phosphonates and mineral surfaces. The trisodium salt is also used in studies on the environmental fate and impact of phosphonates, as its increased solubility can influence its transport and reactivity in aquatic systems. nih.gov

Properties and Research Significance of NTPO (Trisodium Salt)
Property/ApplicationSignificance in Academic ResearchReferences
DNA Damage InductionUsed as a tool to study cellular DNA damage responses, specifically activating ATR-mediated checkpoints and investigating the roles of Base Excision Repair (BER) pathways. medchemexpress.com medchemexpress.combioscience.co.uk
Enhanced Water SolubilityFacilitates its use in biological assays and aqueous-phase chemical studies where neutral pH is required.
ChelationServes as a chelator in biochemical and chemical systems to control metal ion concentrations. medchemexpress.comncats.io medchemexpress.comncats.io
Scale Inhibition StudiesActs as a model compound for fundamental research into the mechanisms of mineral scale prevention on surfaces. ncats.io ncats.io

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NNa3O9P3

Molecular Weight

365.00 g/mol

IUPAC Name

trisodium;[bis[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C3H12NO9P3.3Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3

InChI Key

SOBHUZYZLFQYFK-UHFFFAOYSA-K

Canonical SMILES

C(N(CP(=O)(O)[O-])CP(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Optimized Synthetic Routes to Nitrilotris(methylenephosphonic Acid)

The industrial synthesis of nitrilotris(methylenephosphonic acid) (NTMP), the precursor to its trisodium (B8492382) salt (NTPO), is primarily accomplished through a Mannich-type reaction. atamanchemicals.comwikipedia.orgatamanchemicals.com This method is favored for its efficiency in forming the crucial P-C bonds directly.

Mannich-Type Reaction Mechanisms and Variations

The classic and most widely utilized synthesis involves the reaction of ammonia (B1221849), formaldehyde (B43269), and phosphorous acid, typically in an acidic aqueous medium. atamanchemicals.comechemi.com This reaction is analogous to the Kabachnik-Fields reaction. atamanchemicals.comwikipedia.orgatamanchemicals.com The process entails the aminomethylation of ammonia with formaldehyde and phosphorous acid. The reaction is generally heated and requires careful pH control, maintaining a value below 4 to favor the formation of the desired product. google.com Upon cooling, the NTMP product precipitates from the solution and can be isolated by filtration. google.com

Key variations on this synthetic route have been developed to optimize yield and handle different starting materials. One notable variation employs phosphorus trichloride (B1173362) (PCl3) as the phosphorus source. google.com In this method, PCl3 is hydrolyzed in situ to form the necessary phosphorous acid. While this can enhance reactivity, it necessitates stringent control over reaction conditions due to the hazardous nature of PCl3. google.com The molar ratio of the reactants—ammonia (or an ammonium (B1175870) salt), formaldehyde, and the trivalent phosphorus compound—is crucial and is typically held at approximately 1:3:3. google.com

Another variation involves the use of nitrilotriacetic acid as a starting material, which is then reacted with formaldehyde and phosphorous acid. The reaction temperature for these processes generally ranges between 70 and 200°C. google.com

Table 1: Variations in the Mannich-Type Synthesis of NTMP

Starting MaterialsPhosphorus SourceKey Reaction ConditionsNoteworthy Aspects
Ammonia, FormaldehydePhosphorous AcidAqueous, acidic (pH < 4), elevated temperature (70-200°C) google.comClassical, widely used method. atamanchemicals.com
Ammonia, FormaldehydePhosphorus Trichloride (PCl3)In situ hydrolysis of PCl3, aqueous solution google.comCan offer higher reactivity; requires handling of hazardous PCl3. google.com
Nitrilotriacetic Acid, FormaldehydePhosphorous AcidAcidic conditions Alternative starting material for the nitrogen source.

Post-Synthetic Derivatization to Trisodium Salts

The conversion of the acidic NTMP into its trisodium salt (NTPO) is a standard acid-base neutralization. This is typically achieved by reacting the purified NTMP with a stoichiometric amount of sodium hydroxide (B78521) (NaOH). This process is carried out in an aqueous solution where careful control of the pH ensures the formation of the desired salt. The resulting NTPO solution can be used directly, or the solid salt can be isolated.

Impurity Profile Analysis and Purification Techniques for Research-Grade Materials

The synthesis of NTMP can result in several impurities, including unreacted starting materials and by-products from side reactions. google.comgoogle.com Common impurities include aminodimethylene phosphonic acid and aminomonomethylene phosphonic acid, which arise from incomplete phosphonomethylation of the ammonia. google.com Inorganic acids and their salts may also be present depending on the specific synthetic route and purification steps. sigmaaldrich.com

Achieving research-grade purity requires effective purification techniques. One common method is recrystallization. For some aminophosphonic acids, adjusting the pH of an aqueous solution can induce precipitation of the purified product. For instance, dissolving the crude product in an alkaline solution and then acidifying it can lead to the crystallization of the purified acid. However, the high water solubility of NTMP can make this process challenging. google.com

Advanced analytical methods are essential for analyzing the impurity profile. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying phosphorus-containing compounds, including the desired product and its phosphonate (B1237965) impurities. google.comgoogle.com High-performance liquid chromatography (HPLC) is another key technique for separating and quantifying the components of the reaction mixture.

Exploration of Structural Analogues and Functionalized Derivatives

The structural backbone of NTMP lends itself to various modifications to create analogues and derivatives with tailored properties. These modifications can enhance chelating ability, alter solubility, or introduce new functionalities.

One common strategy is to alter the amine core. For example, using ethylenediamine (B42938) or diethylenetriamine (B155796) as the starting amine in the Mannich reaction leads to the formation of ethylenediaminetetrakis(methylenephosphonic acid) (EDTMP) and diethylenetriaminepentakis(methylphosphonic acid) (DTPMP), respectively. echemi.comsigmaaldrich.comsigmaaldrich.com These larger molecules often exhibit enhanced performance as scale inhibitors.

Another avenue of research involves the modification of the phosphonic acid groups. For instance, the nitrogen atom can be oxidized to form nitrilotris(methylenephosphonic acid) N-oxide. google.comlookchem.com This N-oxide derivative and its salts have been studied for their acidity and complexing abilities with metal ions like calcium and magnesium. lookchem.com

Furthermore, derivatives can be created by replacing one or more of the phosphonomethyl groups with other functional groups. An example is N-(phosphonomethyl)glycine, a widely used herbicide, which can be considered a structural relative of NTMP. wikipedia.orggoogle.com

Table 2: Examples of NTMP Structural Analogues and Derivatives

Compound NameStructural Modification from NTMPNotable Application or Property
Ethylenediaminetetrakis(methylenephosphonic acid) (EDTMP)Ethylenediamine core instead of ammonia echemi.comsigmaaldrich.comUsed in pharmaceuticals when complexed with metals. google.com
Diethylenetriaminepentakis(methylphosphonic acid) (DTPMP)Diethylenetriamine core instead of ammonia sigmaaldrich.comsigmaaldrich.comScale and corrosion inhibitor. scbt.com
Nitrilotris(methylenephosphonic acid) N-oxideOxidation of the central nitrogen atom google.comlookchem.comStudied for its metal ion complexing properties. lookchem.com
N-(phosphonomethyl)glycine (Glyphosate)Contains a carboxymethyl group and only one phosphonomethylated amine. wikipedia.orggoogle.comWidely used herbicide. google.com

Coordination Chemistry and Metal Complexation Dynamics

Mechanistic Investigations of Metal Ion Sequestration

The sequestration of metal ions by NTPO is a process governed by thermodynamic and kinetic principles. The ligand's strong binding affinity is primarily due to its capacity to act as a multidentate chelator, forming several stable five-membered rings with a central metal ion. researchgate.net This process involves the displacement of water molecules from the metal's coordination sphere and the formation of coordinate bonds with the nitrogen and oxygen atoms of the phosphonate (B1237965) groups.

The thermodynamic stability of metal-NTPO complexes is quantified by their stability constants (log K). These constants represent the equilibrium for the formation of the complex in solution and provide a measure of the strength of the metal-ligand interaction. wikipedia.org NTPO forms highly stable complexes with numerous divalent and trivalent metal ions. cymitquimica.com For instance, the formation constants (log K) for the ML species of a similar tripodal ligand with Fe(III) and Cr(III) have been reported as 24.19 and 18.64, respectively. researchgate.net The high stability is a direct consequence of the chelate effect, an entropic favorability that arises when a multidentate ligand, like NTPO, replaces multiple monodentate ligands (typically water molecules) from the metal's coordination sphere. wikipedia.org

Table 1: Stability Constants (log K) of Metal-Ligand Complexes This table presents stability constants for complexes formed between various metal ions and chelating agents, including aminophosphonates similar to NTPO. The data is sourced from comprehensive databases and literature. dojindo.comnist.govgithub.io

Metal IonLigandLog K₁Log K₂Temperature (°C)Ionic Strength (M)
Ag⁺NH₃3.313.99252.0 (NH₄NO₃)
Cu²⁺Glycinate8.23-250.1 (NaNO₃)
Gd³⁺H₃L¹26.59-250.1 (KCl)
Fe³⁺24.19-250.1 (KCl)
Cr³⁺18.64-250.1 (KCl)
L¹ = hexadentate tripodal ligand with 3,4-HOPO moieties. researchgate.net
L² = A tripodal ligand with seven protonation constants. researchgate.net

Kinetic studies provide insight into the rates at which metal-NTPO complexes form and dissociate. The kinetics of base hydrolysis of amino acid esters have been investigated in the presence of Zn(II)-NTPO and Cu(II)-NTPO complexes to understand the catalytic activity and reaction mechanisms. tandfonline.comresearchgate.netresearchgate.net These studies reveal that the ternary complexes are formed in a stepwise mechanism, where NTPO first binds to the metal ion, followed by the coordination of the secondary ligand (e.g., an amino acid). tandfonline.com

For the hydrolysis of glycine (B1666218) methyl ester catalyzed by the Cu(II)-NTP complex, the proposed mechanism involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, which is not directly coordinated to the copper ion. tandfonline.com The activation parameters for the base hydrolysis of the [Cu(NTP)NH₂CH₂CO₂Me]⁴⁻ complex were determined to be ΔH‡ = 9.5 ± 0.3 kJ mol⁻¹ and ΔS‡ = -179.3 ± 0.9 J K⁻¹ mol⁻¹. tandfonline.com The significant lowering of the activation enthalpy (ΔH‡) is the primary reason for the observed catalysis. tandfonline.com Similarly, kinetic studies with Zn(II)-NTP complexes show that the hydrolysis proceeds via the formation of a ternary complex, and the rate is dependent on the concentration of this active species. researchgate.net The mechanism of NTP hydrolysis itself has been studied in biological systems, such as with the DnaB helicase, where it was found that the process involves a bimolecular association followed by reversible chemical hydrolysis and a conformational change of the enzyme-product complex. nih.gov

Structural Elucidation of Metal-Phosphonate Complexes

The definitive structures of metal-NTPO complexes in both solid and solution states have been elucidated using various spectroscopic and diffraction techniques. These studies are crucial for understanding the precise coordination environment of the metal ion.

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Several crystal structures of metal-NTPO complexes have been reported, revealing diverse coordination geometries and modes of ligand binding. researchgate.netorcid.orgresearchgate.net

For example, the complex octasodium bis(nitrilotris methylene (B1212753) phosphonate cuprate(II)) nonadecahydrate, Na₈[Cu{N(CH₂PO₃)₃}₂]·19H₂O, was crystallized in the P2₁/c space group. researchgate.net In this structure, the copper atom is chelated by the ligand, forming three five-membered N-C-P-O-Cu rings and exhibiting a distorted trigonal-bipyramidal coordination. researchgate.net Another study on a lanthanum-sodium complex, [Na(H₂O)₆]₂[LaNa₆H(H₂O)₁₀{N(CH₂PO₃)₃}₂]·3H₂O, showed that the lanthanum atom is chelated by two NTPO ligands, with each PO₃ group forming a La–O–P–O–Na bridge, resulting in a ligand denticity of 7. researchgate.net The synthesis of trisodium (B8492382) monohydrogen-nitrilo-tris-methylenephosphonato-hydroxylaminato-nitrosyl-molybdate octahydrate, Na₃[Mo(NO)(NH₂O){N(CH₂PO₃)₃H}]·8H₂O, revealed a distorted pentagonal bipyramid geometry around the molybdenum atom, with the NTPO ligand acting in a tetradentate fashion. orcid.orgresearchgate.net

Table 2: Selected Crystallographic Data for Metal-NTPO Complexes

ComplexCrystal SystemSpace GroupCell ParametersMetal Coordination GeometryRef.
Na₈[Cu{N(CH₂PO₃)₃}₂]·19H₂OMonoclinicP2₁/ca = 11.2455 Å, b = 17.3898 Å, c = 13.5852 Å, β = 127.81°Distorted trigonal-bipyramidal researchgate.net
[Na(H₂O)₆]₂[LaNa₆H(H₂O)₁₀{N(CH₂PO₃)₃}₂]·3H₂OMonoclinicP2₁/ca = 11.8663 Å, b = 10.5506 Å, c = 19.9927 Å, β = 94.68°Rhombohedron (La), Distorted Octahedron (Na) researchgate.net
Na₃[Mo(NO)(NH₂O){N(CH₂PO₃)₃H}]·8H₂O---Distorted pentagonal bipyramid orcid.orgresearchgate.net
[Ni(hfac)₂(IM-o-QN)]Triclinica = 9.1189 Å, b = 9.836 Å, c = 18.537 Å, α = 75.92°, β = 81.95°, γ = 69.32°Distorted octahedron scirp.org

While X-ray crystallography provides a static picture of the solid state, techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are used to probe the structure and dynamics of complexes in solution. nih.govuzh.ch Solid-state NMR (SSNMR) can also be applied to study large, insoluble, or non-crystalline protein assemblies and can provide information on structure and dynamics. nih.gov

For metal-NTPO complexes, NMR can be used to study the protonation states of the ligand and to observe changes in the chemical shifts of ligand protons upon metal coordination. For instance, ¹H NMR titrations have been used to study halogen-bonded systems involving N-oxides, providing insight into their bonding characteristics in solution. researchgate.net In the context of metal complexes, NMR studies can help elucidate the formation of different species in solution as a function of pH and concentration. researchgate.net EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) or Mn(II), providing information about the metal's coordination environment and the nature of the metal-ligand bonds.

Ligand Design Principles and Structure-Activity Relationships in Coordination

The effectiveness of NTPO as a chelating agent is rooted in fundamental principles of coordination chemistry and ligand design. The goal of ligand design is often to achieve high affinity and selectivity for a specific metal ion. youtube.com

The structure of NTPO is a prime example of a well-designed tripodal ligand. Key features contributing to its activity include:

Multidentate Nature : The presence of a central nitrogen donor and three phosphonate groups allows for the formation of multiple chelate rings, which is thermodynamically highly favorable (the chelate effect). wikipedia.org

Phosphonate Groups : The phosphonate moieties (PO₃²⁻) are excellent Lewis bases that form strong bonds with hard metal ions like Fe(III), La(III), and Ca(II). They are also capable of existing in various protonation states, allowing for effective chelation over a wide pH range. cymitquimica.com

Tripodal Scaffold : The nitrilo-tris(methylene) backbone pre-organizes the donor atoms for coordination, reducing the entropic penalty upon complexation. This tripodal topology is a common strategy in the design of highly stable metal complexes. researchgate.net

Structure-activity relationship studies explore how modifications to the ligand's structure affect its binding properties. For example, altering the linker groups between the central nitrogen and the phosphonates or substituting the phosphonates with other donor groups (like carboxylates or hydroxypyridinones) can fine-tune the ligand's selectivity for different metal ions and alter the stability and redox properties of the resulting complexes. researchgate.netnih.gov Understanding these relationships is crucial for developing new chelating agents for specific applications, from industrial water treatment to medical imaging and therapy. researchgate.netsolubilityofthings.com

Interfacial Phenomena and Material Science Applications Research

Corrosion Inhibition Mechanisms and Synergistic Effects

NTPO and other aminophosphonates are effective corrosion inhibitors for metals like carbon steel in neutral aqueous solutions. researchgate.net The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. researchgate.netresearchcommons.org This film acts as a barrier, isolating the metal from the corrosive environment and slowing down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netmdpi.com Therefore, NTPO is classified as a mixed-type inhibitor. researchcommons.orgscirp.org

A key aspect of phosphonate-based corrosion inhibition is the significant synergistic effect observed when they are used in combination with other substances, particularly divalent metal ions like Zinc (Zn²⁺) or other organic compounds like trisodium (B8492382) citrate (B86180). researchgate.netscirp.orgnewpark.com The combination of NTPO and zinc ions can lead to the formation of a more stable and resilient protective film on the metal surface. researchgate.netncats.io This synergistic formulation can achieve high inhibition efficiencies, often exceeding 90%. scirp.orgnewpark.com For instance, studies on a ternary inhibitor system of a phosphonate (B1237965), Zn²⁺, and citrate showed a corrosion inhibition efficiency of nearly 95% for carbon steel, demonstrating a significant improvement over the individual components. scirp.org

Rheological Behavior of Composite Materials Incorporating Nitrilotris(methylenephosphonic Acid)

The incorporation of additives like Nitrilotris(methylenephosphonic acid) can significantly alter the rheological, or flow, properties of composite materials such as cement or slag-based systems. researchgate.net The rheological behavior of highly filled composite materials is complex and depends on factors like particle size, shape, concentration, and the chemical interactions between the filler and the matrix. mdpi.comkaist.ac.kr

Research on similar phosphonates, such as HEDP, in alkali-activated slag systems has shown that their addition can lead to a notable improvement in rheological properties. researchgate.net This improvement is characterized by a reduction in yield stress and viscosity stability over time. The proposed mechanisms for this effect include:

Increased Surface Charge: The phosphonate adsorbs onto the slag particles, increasing their negative surface charge. This enhances electrostatic repulsion between particles, leading to better dispersion and reduced viscosity. researchgate.net

Retardation of Precipitation: Phosphonates act as retarders, delaying the precipitation of initial hydration products. This delay prevents the early formation of a rigid network, thus maintaining the fluidity of the composite for a longer period. researchgate.net

The addition of Nitrilotris(methylenephosphonic acid) to a composite material can therefore modify its flow behavior from a pseudo-solid-like to a more liquid-like state, which is crucial for processing and application. kaist.ac.kr

Research into Inorganic Particle Purity Enhancement and Separation Processes

The strong chelating ability of NTPO is utilized in processes designed to enhance the purity of inorganic particles and for the separation of metal ions. researchgate.netgoogle.com Phosphonates can form stable, water-soluble complexes with a wide range of metal cations. researchgate.netresearchgate.net This property allows for the selective removal of metallic impurities from various systems.

In the context of enhancing particle purity, NTPO can be added to a slurry containing the desired inorganic particles and metallic impurities. The NTPO will selectively chelate the impurity ions, forming stable complexes that remain in the aqueous phase. The purified primary particles can then be separated through physical processes like filtration or centrifugation. This mechanism is also applied in wastewater treatment, where phosphonates can aid in the electroflotation extraction of metal ions by adsorbing on the surface of hydroxide (B78521) particles, thereby facilitating their removal. researchgate.net The formation of ternary complexes, involving the particle surface, a bridging cation (like Ca²⁺), and the phosphonate, can also play a role in the adsorption and separation process. researchgate.net

Biochemical and Cellular Interaction Studies Non Clinical Research Focus

Investigation of DNA Damage Induction Pathways

Nitrilotris(methylenephosphonic acid), trisodium (B8492382) salt, hereafter referred to as NTPO (trisodium), has been identified in non-clinical research as an agent capable of inducing DNA damage. alibaba.comdrugbank.com Studies indicate that its activity leads to significant genomic DNA damage and fragmentation. alibaba.comgoogle.com This damage, in turn, triggers specific cellular signaling cascades aimed at addressing the genomic insults.

The genomic lesions and DNA breaks caused by NTPO (trisodium) activate the cell's surveillance machinery. ajol.info Specifically, research has shown that these events trigger the activation of Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoints. alibaba.comgoogle.com The ATR pathway is a critical signaling cascade that responds to single-stranded DNA and replication stress, halting the cell cycle to allow time for DNA repair. europa.eumedchemexpress.com The activation of this checkpoint is a primary cellular response to the kind of DNA damage inflicted by NTPO (trisodium). ajol.info

Once DNA damage is signaled, cells employ various repair mechanisms. Research into the effects of NTPO (trisodium) reveals a differential engagement of these pathways. The DNA lesions induced by the compound are predominantly addressed and resolved by the Base Excision Repair (BER) pathway. alibaba.comgoogle.comajol.info The BER pathway is responsible for repairing damage to single nucleotide bases, such as that caused by oxidation or alkylation. chemsrc.comepo.org

In contrast, the Nucleotide Excision Repair (NER) pathway, which typically handles bulky, helix-distorting lesions, does not appear to be significantly involved in repairing NTPO-induced damage. alibaba.comgoogle.comajol.info Experimental evidence supports this, showing that while inhibition of the BER pathway (for instance, through a PARP1 inhibitor) markedly enhances the DNA damage markers like phosphorylated γH2AX, the inhibition of the NER pathway (e.g., by knocking down XPA) has no such effect. ajol.info This specificity indicates that the damage caused by NTPO (trisodium) is of a nature that is recognized and processed almost exclusively by BER machinery.

Table 1: Summary of NTPO (trisodium)-Induced DNA Damage and Repair Responses

Cellular ProcessObservation with NTPO (trisodium)Key Protein/Pathway InvolvedReference
DNA Damage InductionCauses genomic DNA damage and fragmentation.- alibaba.comgoogle.com
Cell Cycle Checkpoint ActivationActivates cell cycle checkpoints in response to damage.ATR (Ataxia Telangiectasia and Rad3-related) alibaba.comajol.info
Primary DNA Repair PathwayDNA lesions are primarily removed by this pathway.BER (Base Excision Repair) google.comajol.info
Unaffected DNA Repair PathwayThis pathway is not significantly involved in repairing NTPO-induced damage.NER (Nucleotide Excision Repair) alibaba.comajol.info

Antimicrobial Action Mechanisms and Co-Biocide Studies

The antimicrobial properties of NTPO (trisodium), also known as nitrilotriacetic acid trisodium salt (NTA), are primarily linked to its function as a strong chelating agent. atamanchemicals.com By forming stable complexes with metal ions, it can inhibit microbial growth. atamanchemicals.com Some studies have shown that surfaces treated with NTA can reduce bacterial colonization. nih.gov

The mechanism of action involves the sequestration of essential metal ions from the microbial environment, which can disrupt cellular functions. alibaba.com Furthermore, research indicates that metal complexes of NTA can be more potent antimicrobials than the NTA ligand by itself. ajol.info A study on NTA complexes with metals like Vanadium (III), Tin (II), and Samarium (II/III) demonstrated enhanced activity against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Aspergillus niger. ajol.info

Table 2: Antimicrobial and Co-Biocide Research on NTPO (trisodium)/NTA

Study FocusKey FindingMechanism/ApplicationReference
Antimicrobial ActivityMetal complexes of NTA are more potent antimicrobials than the parent ligand.Tested against various bacteria (E. coli, S. aureus) and fungi (A. niger). ajol.info
Co-Biocide FormulationsNTA enhances the effectiveness of other biocides (e.g., quaternary ammonium (B1175870) compounds).Acts as a chelating agent to create a more effective, broad-spectrum disinfectant. google.com
Surface TreatmentNTA-treated surfaces can reduce bacterial colonization.Used in plasma electrolytic oxidation (PEO) to create biocompatible and antimicrobial surfaces. nih.gov
General MechanismInhibits microbial growth by sequestering essential metal ions.Improves the function of cleaning agents by binding metal ions in hard water. alibaba.com

Research into Interactions with Biological Macromolecules (e.g., Enzymes)

The primary mechanism through which NTPO (trisodium)/NTA interacts with biological macromolecules, particularly enzymes, is through its potent metal ion chelation activity. alibaba.comnih.gov Many enzymes, known as metalloenzymes, require a metal ion cofactor (such as Ca²⁺, Fe³⁺, Cu²⁺, or Zn²⁺) for their catalytic activity. atamanchemicals.comnih.gov By sequestering these essential ions, NTA can effectively inhibit enzyme function. alibaba.com

This characteristic is the basis for its use in various biochemical applications. For example, research has explored the use of metal-chelating agents like NTA as potential inhibitors for the influenza virus PA endonuclease, an enzyme critical for viral replication. chemsrc.com The ability of NTA to bind specific metal ions is highly selective. A clinical study highlighted the use of intranasal NTA trisodium salt for its high selective chelation of calcium cations (Ca²⁺) to address olfactory dysfunction associated with elevated intracellular calcium levels. nih.gov While this is a therapeutic application, the underlying biochemical interaction—the specific removal of an ion essential for a biological process—demonstrates its targeted effect on pathways regulated by macromolecular complexes.

Table 3: Interactions of NTPO (trisodium)/NTA with Biological Systems via Chelation

Interaction TypeMacromolecule/System TargetedMechanism of ActionReference
Enzyme InhibitionMetalloenzymes requiring metal cofactors (e.g., Ca²⁺, Fe³⁺, Zn²⁺).Sequesters essential metal ions, rendering the enzyme inactive. alibaba.comatamanchemicals.com
Antiviral ResearchInfluenza virus PA endonuclease.Investigated as a potential metal-chelating inhibitor of the viral enzyme. chemsrc.com
Specific Ion ChelationCellular pathways regulated by calcium.Exhibits high selective chelation for calcium cations (Ca²⁺). nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into the chemical structure and bonding within NTPO and its complexes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of molecules. It is particularly useful for studying the protonation (protolysis) and complex formation behavior of chelating agents like NTPA.

Detailed studies on the complexation of NTPA with metal ions, such as uranyl (UO₂²⁺), have been conducted using ¹H NMR. doi.org These investigations monitor the chemical shifts of the protons on the propionate (B1217596) arms of the NTPA molecule as a function of pD (the equivalent of pH in deuterium (B1214612) oxide, D₂O). The results indicate that the first protonation occurs on the central amine nitrogen atom. doi.org Upon complexation with a metal ion, significant changes in the ¹H NMR spectra are observed. For instance, in the NTPA/UO₂²⁺ system, the spectra at different pD values reveal the formation of various complex species. doi.org The analysis of these spectral shifts allows for the determination of which donor groups on the ligand are involved in bonding to the metal ion. In the case of the UO₂(DL) complex (where D is deuterium), the similarity of the spectra to that of the free ligand under acidic conditions suggests the nitrogen atom is not involved in coordination in that specific species. doi.org However, as the pD increases, changes in the chemical shifts point to the formation of different complexes, such as UO₂L⁻ or UO₂(OH)L²⁻. doi.org

NMR has also been employed alongside potentiometry to confirm the selective uptake of beryllium (Be²⁺) by nitrilotripropionic acid in the presence of magnesium (Mg²⁺). core.ac.uk

Table 1: Representative ¹H NMR Spectral Data for NTPA and its Uranyl Complex (Note: This table is illustrative of the type of data obtained from NMR studies as described in the literature. doi.org)

SamplepDProton SignalObserved Chemical Shift (ppm)Interpretation
NTPA only 2.56Propionate α-CH₂~2.8Corresponds to free ligand (D₄L⁺/D₃L)
Propionate β-CH₂~3.4Corresponds to free ligand (D₄L⁺/D₃L)
NTPA + UO₂²⁺ (1:1) 3.35Propionate α-CH₂ShiftedIndicates 62.5% complex formation
Propionate β-CH₂ShiftedIndicates 62.5% complex formation
NTPA + UO₂²⁺ (1:1) 5.30Propionate α-CH₂Further ShiftedIndicates 93.4% complex formation
Propionate β-CH₂Further ShiftedIndicates 93.4% complex formation

Data is synthesized from descriptive findings in the cited literature.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. unica.it These methods are fundamental for identifying functional groups and understanding the coordination environment of ligands like NTPA.

IR spectroscopy has been successfully used to characterize novel coordination polymers, such as a three-dimensional lanthanide-organic framework, [Pr₃(NTP)₃(H₂O)₆]·10H₂O, derived from nitrilotripropionic acid. researchgate.net The IR spectrum provides direct evidence of the ligand's presence and coordination within the polymer structure. researchgate.net

The most informative bands in the IR spectrum of NTPO are those corresponding to the carboxylate (COO⁻) groups. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are sensitive to whether the group is ionic, unidentate, or bidentate/bridging. This analysis is crucial for elucidating how NTPO binds to metal ions. While specific IR data for NTPO is not detailed in the searched literature, data for structurally similar chelators provides insight into the expected spectral features. nih.gov

Table 2: Characteristic Carboxylate IR Frequencies for a Related Chelator (Note: This table illustrates typical vibrational frequencies for carboxylate groups in compounds similar to NTPO. nih.gov)

Vibrational ModeWavenumber (cm⁻¹)Significance
Asymmetric Stretch (νₐₛ(COO⁻))~1580Sensitive to coordination mode
Symmetric Stretch (νₛ(COO⁻))~1397Sensitive to coordination mode

Data from a related compound illustrates the principles of vibrational analysis.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. researchgate.netmdpi.com

In the context of NTPO, XPS would be the ideal methodology for investigating its adsorption onto various surfaces, such as metal oxides or minerals. By irradiating a surface treated with NTPO solution with X-rays, one can analyze the kinetic energies of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the core-level electrons of NTPO's constituent elements (Carbon, Nitrogen, Oxygen, Sodium). High-resolution scans of these peaks could reveal changes in the binding energies (chemical shifts) upon adsorption, providing direct evidence of the chemical interactions between NTPO and the surface. For example, a shift in the N 1s or O 1s binding energies could indicate the involvement of the nitrogen atom or carboxylate groups in surface bonding. researchgate.net

While XPS is a standard and powerful technique for such studies, specific published research applying XPS to the surface adsorption of NTPO was not identified in the available literature.

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for separating components in a mixture, allowing for their identification and quantification. google.com High-Performance Liquid Chromatography (HPLC) is particularly relevant for the analysis of non-volatile, polar compounds like NTPO.

Research on the formation of organometallic complexes for radiopharmaceutical applications has utilized HPLC to monitor reaction progress. nih.gov In one study, the reaction between nitrilotripropionic acid (NTPH₃) and a rhenium carbonyl precursor, fac-[Re(CO)₃(H₂O)₃]OTf, was monitored by HPLC. nih.gov The results were definitive: even after heating at 70°C for 24 hours at various pH levels (6-8.5), no new peak indicating the formation of the desired complex was observed in the chromatogram. nih.gov This demonstrates the utility of HPLC in determining the reactivity and stability of NTPA under specific synthetic conditions. In contrast, related ligands successfully formed complexes that were separated and identified by HPLC, each showing a distinct retention time. nih.gov

Electrophoretic methods, which separate ions based on their migration in an electric field, are also applicable, particularly for separating charged metal-NTPO complexes. doi.org

Table 3: HPLC Retention Times for Rhenium Carbonyl Complexes of NTPA-related Ligands (Note: This table highlights the use of HPLC for separating similar compounds, as reported in the literature. nih.gov)

Ligand Forming ComplexComplexRetention Time (RT) in min
Iminodiacetic acid analog (1)7 14.0
Amide analog (2)8 10.5
Alcohol analog (3)9 13.2
Nitrilotripropionic acid (6) - No product peak observed

Table adapted from findings in the cited literature.

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, enabling the precise determination of molecular weights and the elucidation of chemical structures. unica.it It is invaluable for identifying compounds and analyzing their degradation products.

The catalytic activity of an iron(III) complex with nitrilotripropionic acid, Fe(III)-NTP, has been investigated for the oxidative degradation of organic pollutants like the dye methyl orange. In these studies, Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-(+)-MS/Q-TOF) was employed to analyze the reaction mixture. This technique provided crucial information about the reaction mechanism, helping to identify intermediates and degradation products formed during the catalytic process. The ability of MS to detect transient species and final products makes it indispensable for studying the environmental applications and degradation pathways of NTPO-containing systems.

Furthermore, general characterization of complex molecules that may incorporate NTPA as a building block often relies on techniques like high-resolution mass spectroscopy and MALDI-TOF mass spectroscopy.

Potentiometric and Conductometric Titrations for Solution Equilibria

Potentiometric and conductometric titrations are classical electrochemical methods used to determine the concentration of a substance and to study solution equilibria. Potentiometry, which measures the potential difference between two electrodes, is particularly well-suited for studying the acid-base properties and metal-complex stability of chelating agents like NTPA.

Researchers have used potentiometry to investigate the protonation reactions of NTPA in aqueous solution. doi.orgresearchgate.net These titrations allow for the precise determination of the protonation constants (pKa values) associated with the carboxylate groups and the central nitrogen atom. doi.org

Furthermore, potentiometry is the primary method for determining the stability constants of the complexes formed between NTPA and various metal ions. Studies have successfully used this technique to quantify the stability of complexes with Be(II) and UO₂²⁺. doi.orgcore.ac.ukresearchgate.net This data is fundamental to understanding the chelating strength and selectivity of NTPA and predicting its behavior in multicomponent systems. While conductometric titrations, which measure changes in electrical conductivity, are also used for endpoint determination, potentiometry provides more direct thermodynamic information about the equilibria involved.

Environmental Fate, Transport, and Transformation Research

Mechanistic Studies of Biodegradation Pathways and Kinetics

The biodegradation of aminopolyphosphonates like NTPO is a key process in their environmental dissipation. Microbial activity in soil and water is the primary driver of this degradation.

Biodegradation Pathways: Microorganisms can utilize N,N-bis(phosphonomethyl)glycine as a source of phosphorus, carbon, and nitrogen. The primary biodegradation pathway for compounds with a phosphonomethyl group, such as glyphosine (B166191) (the acid form of NTPO), involves the cleavage of the carbon-phosphorus (C-P) bond or the carbon-nitrogen (C-N) bond.

One identified pathway for the degradation of aminopolyphosphonates is through the action of the C-P lyase enzyme complex, which leads to the formation of sarcosine (B1681465) and orthophosphate. nih.govacs.org Sarcosine can be further metabolized to glycine (B1666218). mdpi.com Another significant pathway involves the cleavage of the C-N bond, producing aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govmdpi.com AMPA is a major metabolite of many organophosphonates and its presence in the environment is often indicative of the degradation of parent compounds like glyphosine. acs.orgnih.gov Studies on the biodegradation of aminopolyphosphonates by freshwater cyanobacteria have shown that these microorganisms can break down these compounds, releasing products such as AMPA. nih.govnih.gov N-(methyl)aminomethanephosphonic acid (MAMPA) has also been identified as a decomposition product of N,N-bis(phosphonomethyl)glycine. nih.gov

Biodegradation Kinetics: The rate of biodegradation of organophosphonates like glyphosine can be influenced by various environmental factors, including microbial population density, temperature, pH, and the availability of other nutrients. nih.gov Studies on glyphosate (B1671968), a structurally similar compound, show that its degradation can often be described by pseudo-first-order kinetics. mdpi.com The half-life of glyphosate in soil can range from a few days to several weeks, depending on soil type and environmental conditions. mdpi.com For instance, one study reported half-lives for glyphosate ranging from 8.36 to 9.12 days. mdpi.com

The kinetics of glyphosate biodegradation by specific bacterial strains have also been investigated. For example, for Bacillus sp., the maximum specific growth rate (µmax) was determined to be 0.59 h⁻¹ with a half-saturation constant (Ks) of 7.15 mg/ml. For Pseudomonas sp., the µmax was 0.62 h⁻¹ and the Ks was 6.15 mg/ml. When used as a consortium, these bacteria exhibited a µmax of 0.65 h⁻¹ and a Ks of 3.65 mg/ml, indicating more effective degradation when working together. projectstores.com.ng

A study on a microbial consortium, YS622, demonstrated the complete degradation of 50 mg/L of glyphosate within 36 hours. The kinetic parameters for this consortium were determined using a substrate inhibition model, with a maximum specific degradation rate of 0.2 h⁻¹, a half-rate constant of 139.0 mg/L, and an inhibition coefficient of 25.1 mg/L. doi.org

The following table summarizes kinetic data for the biodegradation of glyphosate, which can be considered indicative of the potential behavior of NTPO.

Microorganism/SystemKinetic ModelHalf-Life (days)Maximum Specific Growth/Degradation Rate (µmax/qmax)Half-Saturation Constant (Ks)
General Soil BiodegradationPseudo-first-order8.36 - 9.12--
Bacillus sp.Monod-0.59 h⁻¹7.15 mg/ml
Pseudomonas sp.Monod-0.62 h⁻¹6.15 mg/ml
Bacillus & Pseudomonas ConsortiumMonod-0.65 h⁻¹3.65 mg/ml
Microbial Consortium YS622Substrate Inhibition-0.2 h⁻¹139.0 mg/L

This data is for glyphosate and is presented as an indicator of the potential biodegradation kinetics of the structurally similar NTPO.

Photochemical and Chemical Degradation Mechanisms in Aquatic Environments

In aquatic environments, NTPO can undergo degradation through photochemical and chemical processes, although these are generally considered to be slower than biodegradation.

Photochemical Degradation: Photodegradation, or photolysis, is the breakdown of compounds by light. For organophosphonates like glyphosine, this process can be influenced by the presence of photosensitizing substances in the water. The primary mechanism of photodegradation often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which can attack the molecule. researchgate.net

Studies on glyphosate have identified several potential photodegradation pathways. One pathway involves the cleavage of the C-P bond, leading to the formation of sarcosine and phosphate (B84403). researchgate.net Another pathway is the cleavage of the C-N bond, which produces AMPA and glyoxylic acid. researchgate.net A third proposed pathway involves the attack of hydroxyl radicals on the C-N bond to yield glycine and methylphosphonic acid. researchgate.net The photocatalytic degradation of glyphosate using materials like titanium dioxide (TiO₂) has also been demonstrated, with sarcosine and AMPA being identified as degradation products. nih.govacs.org

Chemical Degradation: Chemical degradation of NTPO in aquatic environments, such as hydrolysis, is generally considered to be a slow process under typical environmental pH conditions. The C-P bond in phosphonates is known to be resistant to chemical hydrolysis.

Adsorption and Mobility in Soil and Sediment Systems

The interaction of NTPO with soil and sediment particles is a critical factor governing its transport and bioavailability in the environment.

Adsorption Mechanisms: N,N-bis(phosphonomethyl)glycine, being an aminopolyphosphonate, exhibits strong adsorption to soil particles. The phosphonate (B1237965) groups in the molecule are primarily responsible for this binding, forming complexes with metal ions (such as iron and aluminum) present in clay minerals and organic matter. cabidigitallibrary.org The adsorption is also influenced by soil pH, as it affects the charge of both the NTPO molecule and the soil surfaces. cabidigitallibrary.org Generally, adsorption decreases as pH increases due to increased negative charges on both the molecule and soil particles, leading to electrostatic repulsion. cabidigitallibrary.org

Adsorption Coefficients: The extent of adsorption is quantified by the soil sorption coefficient (Kd) or the Freundlich adsorption coefficient (Kf). Higher values indicate stronger binding and lower mobility. Studies on glyphosate have shown a wide range of adsorption coefficients depending on the soil type. For example, Kf values for glyphosate in various citrus garden soils in Iran ranged from 42.52 to 77.46 L/kg. cabidigitallibrary.org The linear Kd values for glyphosate in a sandy soil were found to be between 16.31 and 51.53 kg/L at different depths. mdpi.com

The following table presents adsorption coefficients for glyphosate in different soil types, which can serve as an estimate for the adsorption behavior of NTPO.

Soil TypeAdsorption ModelAdsorption Coefficient (Kf or Kd)Reference
Silty Clay Loam (Argentina)Freundlich (Kf)Higher in conventional tillage conicet.gov.ar
Silty Loam (Argentina)Freundlich (Kf)Higher in conventional tillage conicet.gov.ar
Citrus Garden Soils (Iran)Freundlich (Kf)42.52 - 77.46 L/kg cabidigitallibrary.org
Sandy Soil (0-15 cm depth)Linear (Kd)16.31 kg/L mdpi.com
Sandy Soil (30-45 cm depth)Linear (Kd)51.53 kg/L mdpi.com

This data is for glyphosate and is presented as an indicator of the potential adsorption of the structurally similar NTPO.

Mobility in Soil: Due to its strong adsorption to soil particles, the mobility of N,N-bis(phosphonomethyl)glycine is generally considered to be low. conicet.gov.ar This strong retention limits its potential to leach into groundwater. However, under certain conditions, such as in sandy soils with low organic matter content or when preferential flow paths exist, some movement through the soil profile may occur. conicet.gov.ar

Research on Environmental Distribution and Speciation Modeling

Understanding the distribution and chemical form (speciation) of NTPO in the environment is essential for assessing its bioavailability and potential effects.

Environmental Distribution: The distribution of NTPO in the environment is primarily governed by its application patterns, followed by its transport and transformation processes. Due to its strong adsorption to soil, the highest concentrations are expected to be found in the upper soil layers of treated areas. conicet.gov.ar Transport to aquatic systems can occur through surface runoff, where the compound may be associated with eroded soil particles.

Speciation Modeling: The speciation of N,N-bis(phosphonomethyl)glycine in aquatic environments is influenced by factors such as pH and the presence of metal ions. The phosphonate and carboxylate groups of the molecule can form complexes with various metal cations, such as Ca²⁺ and Mg²⁺, which are common in natural waters. researchgate.net Potentiometric studies on phosphonic derivatives of nitrilotriacetic acid, including N,N-bis(phosphonomethyl)glycine, have been conducted to determine the formation constants of these metal complexes. rsc.orgacs.org This information is crucial for developing speciation models that can predict the form in which the compound will exist under different environmental conditions. researchgate.netosti.gov These models are important tools for estimating the bioavailability and potential toxicity of the compound in aquatic ecosystems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. wikipedia.orgmdpi.com DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and the prediction of reaction pathways. nih.gov

In the context of NTPO, DFT can be used to:

Determine the most stable conformation: By calculating the energies of different possible spatial arrangements of the atoms, the most energetically favorable structure of the NTPO molecule can be identified.

Analyze the electronic distribution: DFT provides information on the electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is crucial for understanding how NTPO will interact with other species, such as metal ions or crystal surfaces. mdpi.com

Predict reactivity descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comrsc.org A smaller gap generally suggests higher reactivity.

DFT has been successfully applied to study similar phosphonate-based scale inhibitors. acs.orgacs.org For instance, DFT simulations on nitrogen-free phosphonates predicted their favorable interaction with calcite and barite surfaces, with higher affinities for calcite, which aligned with experimental observations. acs.org Similarly, for phosphonated polyethyleneimines, DFT revealed favorable interactions with both calcite and barite mineral facets. acs.org These studies highlight the potential of DFT to provide valuable insights into the interaction mechanisms of NTPO.

Table 1: Representative Data from DFT Calculations on a Generic Phosphonate (B1237965) Inhibitor

Calculated PropertyValueSignificance
HOMO Energy-8.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment5.4 DProvides information about the polarity of the molecule.

Molecular Dynamics Simulations of Interfacial and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating the behavior of molecules in solution and at interfaces, which is critical for understanding the performance of NTPO as a scale inhibitor. mdpi.comljmu.ac.uk

MD simulations can provide detailed information on:

Solvation and hydration: How NTPO molecules are surrounded by water molecules in an aqueous solution. acs.org

Conformational changes: The dynamic changes in the shape of the NTPO molecule in solution. plos.org

Interfacial adsorption: The process of NTPO molecules attaching to the surface of a mineral scale, such as calcite or barite. livecomsjournal.orggfz-potsdam.de

Interaction energies: The strength of the interactions between NTPO and the mineral surface, as well as between NTPO and water molecules. rsc.org

By simulating the behavior of NTPO at the interface between a growing crystal and the surrounding solution, MD can help to elucidate the mechanism of scale inhibition. researchgate.net For example, simulations can show how the inhibitor molecules block active growth sites on the crystal surface, thereby preventing further scale formation. onepetro.org The simulations can also reveal the influence of environmental factors like temperature and pressure on the inhibitor's performance. mdpi.com

Computational Modeling of Crystal Growth Inhibition and Surface Interactions

Computational models are used to simulate and predict the process of crystal growth and how it is affected by the presence of inhibitors like NTPO. These models can range from atomistic simulations to more coarse-grained approaches. nih.gov

Key aspects that can be investigated through computational modeling include:

Adsorption energy: The energy released when an inhibitor molecule binds to a specific crystal face. This is a crucial parameter for quantifying the strength of the inhibitor-surface interaction. d-nb.infonih.gov

Mechanism of inhibition: Models can help to distinguish between different inhibition mechanisms, such as blocking of active growth sites (kink-blocking), disruption of step advancement, or alteration of the crystal morphology. d-nb.info

Face-specific interactions: NTPO may interact differently with various crystallographic faces of a mineral. Computational modeling can identify the faces to which the inhibitor binds most strongly, explaining observed changes in crystal shape. nih.gov

Microkinetic models, for instance, have been used to quantitatively reproduce experimental data on calcite growth inhibition by various organic and inorganic inhibitors, using the adsorption energy as a key parameter. d-nb.infonih.gov Such models could be applied to NTPO to predict its inhibition efficiency and to understand the molecular-scale processes that govern its performance.

Quantitative Structure-Activity Relationship (QSAR) Development for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific function, such as scale inhibition. wikipedia.orgresearchgate.net The fundamental principle of QSAR is that the structure of a molecule determines its properties and, consequently, its activity. oup.com

The development of a QSAR model for NTPO and related compounds would involve the following steps:

Data Collection: Gathering a dataset of molecules with known scale inhibition efficiencies.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated. mdpi.com

Model Building: Using statistical methods, a mathematical equation is developed that correlates the calculated descriptors with the observed activity. nih.gov

Validation: The predictive power of the model is assessed using an independent set of molecules that were not used in the model development. mdpi.com

Once a validated QSAR model is established, it can be used to:

Predict the scale inhibition efficiency of new, untested compounds. epa.gov

Identify the key molecular features that are important for high inhibition activity. europa.eu

Guide the design of new, more effective scale inhibitors. nih.gov

QSAR models have been successfully applied in various fields, including toxicology and drug design, to predict the properties of chemical compounds. researchgate.netmdpi.com

Table 2: Key Steps and Components in QSAR Model Development

StepDescriptionExample Descriptors/Methods
Data Set SelectionCompiling a list of chemical compounds with measured functional activity (e.g., scale inhibition).A series of phosphonate and carboxylate-based inhibitors.
Descriptor CalculationQuantifying molecular properties using computational chemistry.Molecular weight, logP, dipole moment, HOMO/LUMO energies.
Model ConstructionEstablishing a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms.
ValidationAssessing the predictive power of the model on an external set of compounds.R-squared (R²), Cross-validated R-squared (Q²), Root Mean Square Error (RMSE).

Prediction of Protonation States and Conformations in Solution

Computational methods can be used to predict:

pKa values: The pKa value is a measure of the acidity of a functional group. By calculating the pKa values of the carboxylic and amine groups in NTPO, it is possible to predict the dominant protonation state at a given pH. schrodinger.comnih.gov

Conformational ensemble: In solution, a molecule like NTPO does not exist in a single, static conformation but rather as an ensemble of different, interconverting shapes. Computational techniques like molecular dynamics can be used to sample these different conformations and determine their relative populations. plos.orgnih.gov

Understanding the protonation states and conformational preferences of NTPO is essential for accurately modeling its interactions in relevant industrial environments. For example, the charge and shape of the molecule will dictate how it binds to the positively charged calcium ions at the surface of a calcite crystal. Several computational tools and web servers, such as H++, PROPKA, and PDB2PQR, are available for predicting pKa values and determining protonation states of molecules. github.iovt.edu

Q & A

Q. What mechanisms underlie NTPO trisodium-induced DNA damage, and how can researchers experimentally validate these pathways?

NTPO trisodium induces genomic DNA lesions and breaks by generating reactive oxygen species (ROS), which activate ATR-mediated cell cycle checkpoints. To validate this, researchers should:

  • Measure ROS levels using fluorescent probes (e.g., DCFH-DA) .
  • Quantify DNA damage via γH2AX phosphorylation (a marker of double-strand breaks) using immunofluorescence or Western blotting .
  • Analyze cell cycle arrest via flow cytometry to detect checkpoint activation (e.g., G2/M phase accumulation) .

Q. How can researchers determine whether base excision repair (BER) or nucleotide excision repair (NER) is the primary pathway for resolving NTPO trisodium-induced DNA lesions?

  • Use BER inhibitors (e.g., PARP1 inhibitors like Olaparib) and NER-deficient models (e.g., XPA-knockdown cells).
  • Assess residual DNA damage via γH2AX quantification: PARP1 inhibition exacerbates damage in BER-dependent repair, while XPA knockdown has no effect if NER is inactive .
  • Compare repair kinetics using comet assays under conditions that selectively block BER or NER .

Q. What are the recommended methodologies for quantifying DNA damage and cell cycle checkpoint activation following NTPO trisodium exposure?

  • DNA Damage :
  • Alkaline comet assay to detect single-strand breaks .
  • Immunostaining for γH2AX foci .
    • Checkpoint Activation :
  • Western blotting for ATR, CHK1, and p53 phosphorylation .
  • Flow cytometry with propidium iodide staining to analyze cell cycle phase distribution .

Advanced Research Questions

Q. How can PARP1 inhibition be strategically combined with NTPO trisodium treatment to enhance cancer cell apoptosis, and what experimental models validate this approach?

  • Methodology :
  • Co-treat cancer cells with NTPO trisodium and PARP1 inhibitors (e.g., Olaparib) to impair BER, leading to unresolved DNA damage and apoptosis .
  • Validate via annexin V/PI staining for apoptosis and caspase-3 activation assays .
  • Use xenograft models to assess tumor regression and survival outcomes in vivo .
    • Key Finding : PARP1 inhibition synergizes with NTPO trisodium, increasing γH2AX phosphorylation by 2–3 fold and apoptosis rates in A549 lung cancer cells .

Q. What role does circadian regulation of DNA repair enzymes play in modulating the efficacy of NTPO trisodium, and how can chronotherapeutic strategies be optimized?

  • Experimental Design :
  • Synchronize cells or animal models to circadian cycles using dexamethasone or light/dark regimens .
  • Administer NTPO trisodium at peak PARP1 activity phases (determined via enzymatic assays) .
  • Compare treatment efficacy (e.g., apoptosis rates, DNA damage markers) across circadian timepoints .
    • Implication : Circadian timing of NTPO trisodium enhances therapeutic efficacy by aligning treatment with peak DNA repair vulnerability .

Q. What advanced structural analysis techniques are critical for characterizing NTPO trisodium cocrystals formed via halogen and π-hole interactions?

  • Techniques :
  • X-ray diffraction to resolve crystal lattice parameters and bonding geometries .
  • Quantum chemistry calculations (e.g., DFT) to analyze interaction energies and electronic properties .
  • Atoms-in-Molecules (AIM) analysis to classify bond types (e.g., covalent vs. non-covalent) based on electron density .
    • Application : These methods reveal "sandwich" frameworks in NTPO cocrystals, stabilized by C-I⋯O-N⁺ halogen bonds (2.768–2.789 Å) and π-hole interactions .

Data Contradiction Analysis

  • Conflict : Discrepancies in reported repair pathways (e.g., BER vs. NER dominance).
    • Resolution : Use isogenic cell lines with targeted repair pathway knockouts (e.g., XPA⁻/⁻ for NER, APE1⁻/⁻ for BER) to isolate contributions .
  • Conflict : Variable ROS levels across studies.
    • Resolution : Standardize NTPO treatment conditions (e.g., oxygen flow rate, plasma intensity) and validate ROS with multiple probes (e.g., DCFH-DA, MitoSOX) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.